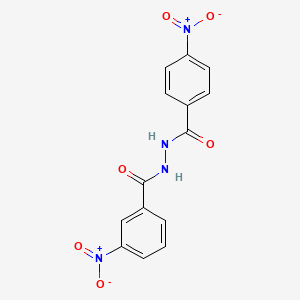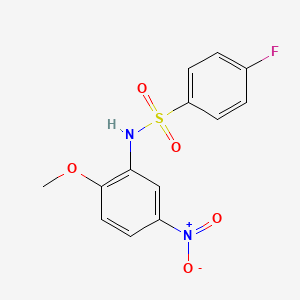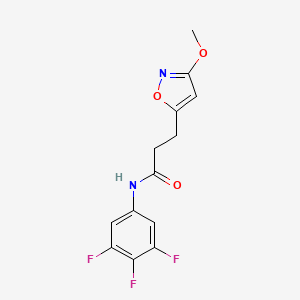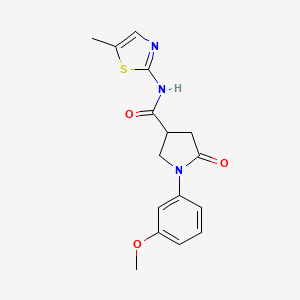
3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10N4O6 and a molecular weight of 330.259 g/mol . It is characterized by the presence of nitro groups at the 3 and 4 positions on the benzoyl and benzohydrazide moieties, respectively . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 4-nitrobenzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with molecular targets through its nitro and benzoyl groups . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo various chemical reactions makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C14H10N4O6 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
3-nitro-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-6-11(7-5-9)17(21)22)15-16-14(20)10-2-1-3-12(8-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
PSQVFCCJDACPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)benzenesulfonamide](/img/structure/B11021595.png)


![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11021622.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11021623.png)
![7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one](/img/structure/B11021638.png)
![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B11021643.png)

![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide](/img/structure/B11021655.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11021659.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)
